Product packaging for 2-Hydroxyoctanamide(Cat. No.:CAS No. 28870-09-9)

2-Hydroxyoctanamide

Cat. No.: B14677099
CAS No.: 28870-09-9
M. Wt: 159.23 g/mol
InChI Key: SLQVRRTZDSTHAC-UHFFFAOYSA-N
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Description

Systematic Chemical Nomenclature of N-Hydroxyoctanamide

The compound is systematically named N-hydroxyoctanamide according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. nih.goveuropa.eufishersci.comchemspider.comevitachem.com This name precisely describes its molecular structure: an eight-carbon acyl group (octanamide) with a hydroxyl group (-OH) substituted onto the nitrogen atom.

The compound is also known by several synonyms, which are frequently encountered in chemical literature and databases. These include Octanohydroxamic acid and Caprylhydroxamic acid. nih.govchemblink.comdrugbank.com The molecular formula for N-Hydroxyoctanamide is C₈H₁₇NO₂, and it has a molecular weight of approximately 159.23 g/mol . nih.govfishersci.comevitachem.comnih.govsigmaaldrich.comstenutz.eu

Table 1: Chemical Identifiers for N-Hydroxyoctanamide

Identifier Value
IUPAC Name N-hydroxyoctanamide nih.goveuropa.eufishersci.com
Molecular Formula C₈H₁₇NO₂ nih.govfishersci.comnih.gov
Molecular Weight 159.23 g/mol nih.govfishersci.comnih.gov
CAS Number 7377-03-9 nih.goveuropa.eu
SMILES CCCCCCCC(=O)NO nih.govsigmaaldrich.com
InChI InChI=1S/C8H17NO2/c1-2-3-4-5-6-7-8(10)9-11/h11H,2-7H2,1H3,(H,9,10) nih.govsigmaaldrich.com

| InChIKey | RGUVUPQQFXCJFC-UHFFFAOYSA-N nih.govsigmaaldrich.com |

Chemical Classification within the Hydroxamic Acid Family

N-Hydroxyoctanamide is classified as a member of the hydroxamic acid family. chemblink.comavenalab.com This class of organic compounds is characterized by the presence of a specific functional group, the hydroxamate group, which has the general formula -C(=O)N(OH)R', where R' is typically a hydrogen or an organic substituent. evitachem.com In N-Hydroxyoctanamide, the R' group is a hydrogen atom.

The structure of N-Hydroxyoctanamide consists of a lipophilic eight-carbon (octyl) chain attached to the hydrophilic hydroxamic acid functional group. chemblink.comavenalab.com A key chemical feature of the hydroxamic acid functional group is its ability to act as an efficient chelating agent. avenalab.comindustrialchemicals.gov.au These molecules can form stable complexes with metal ions, particularly transition metals. chemblink.comindustrialchemicals.gov.au

Like other hydroxamic acids, N-Hydroxyoctanamide can exist in different tautomeric forms, specifically the keto and enol forms. industrialchemicals.gov.au Under acidic conditions, the keto form is the predominant structure. industrialchemicals.gov.au

Historical Context of Discovery and Early Characterization

The history of N-Hydroxyoctanamide is situated within the broader timeline of research into the hydroxamic acid class of compounds. The first member of this family, oxalohydroxamic acid, was discovered by the German chemist Hermann Lossen in 1869. mdpi.com However, extensive and systematic investigation into the properties and synthesis of various hydroxamic acids did not gain significant momentum until the 1980s.

The specific discovery or first synthesis of N-Hydroxyoctanamide is not widely documented as a singular event. Rather, its characterization emerged from systematic studies of hydroxamic acids that explored how the length of the aliphatic chain influences the compound's physical and biological properties. mdpi.com Early research focused on the fundamental chemical properties of hydroxamic acids, including their ability to bind with metals. chemblink.com

In recent decades, structural studies have provided more detailed characterization. For instance, analysis of the crystal structure of N-hydroxyoctanamide has been compared to other N-hydroxyalkanamides with varying chain lengths (such as C₂, C₆, C₁₀, and C₁₂) to understand packing similarities and structural correlations. mdpi.com These studies revealed a remarkable linear relationship between the number of carbon atoms in the alkyl chain and the variation of the c-axis in their crystal structures. mdpi.com The compound was assessed as a new industrial chemical in 2012, indicating its more recent formal evaluation for specific applications. industrialchemicals.gov.au

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO2 B14677099 2-Hydroxyoctanamide CAS No. 28870-09-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28870-09-9

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

2-hydroxyoctanamide

InChI

InChI=1S/C8H17NO2/c1-2-3-4-5-6-7(10)8(9)11/h7,10H,2-6H2,1H3,(H2,9,11)

InChI Key

SLQVRRTZDSTHAC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(=O)N)O

Origin of Product

United States

Occurrence and Endogenous Biochemical Pathways of N Hydroxyoctanamide

Natural Occurrence in Biological Systems

2-Hydroxy fatty acids, the precursors to 2-hydroxy fatty amides like 2-Hydroxyoctanamide, are found in a variety of organisms, from bacteria to mammals. In vertebrates, they are notable components of sphingolipids, particularly in the brain, skin, and nervous tissues. researchgate.net The corresponding acid, 2-hydroxyoctanoic acid, has been identified in the fruit fly Drosophila melanogaster. nih.gov Fatty acid amides, in general, are a diverse class of signaling lipids found in both vertebrates and invertebrates. oatext.com Given the natural occurrence of both 2-hydroxy fatty acids and fatty acid amides, it is plausible that this compound exists as an endogenous compound, although its specific detection in biological tissues has not been widely reported.

Biosynthetic Routes and Metabolic Origins of Hydroxamic Acids

The primary route for the biosynthesis of 2-hydroxy fatty acids in mammals is through the action of the enzyme fatty acid 2-hydroxylase (FA2H). nih.govencyclopedia.pub This enzyme, located in the endoplasmic reticulum, catalyzes the stereospecific addition of a hydroxyl group to the second carbon of a fatty acid, forming the (R)-enantiomer. nih.govencyclopedia.pub The substrates for FA2H can be fatty acids of various chain lengths. encyclopedia.pub Therefore, it is highly probable that 2-hydroxyoctanoic acid is synthesized from octanoic acid via FA2H.

The subsequent formation of the amide bond to create this compound would likely involve an N-acyltransferase, a class of enzymes responsible for the synthesis of various fatty acid amides. oatext.com These enzymes catalyze the transfer of an acyl group from an acyl-CoA to an amine-containing substrate. Thus, the biosynthesis of this compound would likely proceed via the following steps:

Activation of Octanoic Acid: Octanoic acid is converted to its activated form, octanoyl-CoA, by an acyl-CoA synthetase.

Hydroxylation: FA2H hydroxylates octanoyl-CoA to form 2-hydroxyoctanoyl-CoA.

Amidation: An N-acyltransferase catalyzes the transfer of the 2-hydroxyoctanoyl group from 2-hydroxyoctanoyl-CoA to an amine donor, such as ammonia, to form this compound.

It is important to note that while this pathway is biochemically plausible, direct experimental evidence for the complete biosynthesis of this compound in this manner is yet to be established.

Role as a Beta-Oxidation Product

Standard beta-oxidation of saturated fatty acids does not directly produce 2-hydroxylated intermediates. The conventional beta-oxidation spiral involves a sequence of dehydrogenation, hydration, oxidation, and thiolysis, which results in the formation of a 3-hydroxyacyl-CoA intermediate, not a 2-hydroxyacyl-CoA. nih.govlibretexts.org

However, the metabolism of hydroxylated fatty acids can intersect with beta-oxidation pathways. For instance, ω-hydroxylated fatty acids are metabolized via alcohol and aldehyde dehydrogenases to dicarboxylic acids, which then undergo peroxisomal beta-oxidation. medsciencegroup.com While this compound itself is not a direct product of beta-oxidation, its precursor acid, 2-hydroxyoctanoic acid, is primarily metabolized through a different pathway known as alpha-oxidation. nih.gov Therefore, it is inaccurate to consider this compound a direct product of beta-oxidation.

Production as a Metabolic Byproduct

Given the established pathways for fatty acid metabolism, it is conceivable that this compound could be formed as a metabolic byproduct. The enzymes involved in fatty acid metabolism can sometimes exhibit substrate promiscuity. If cellular pools of 2-hydroxyoctanoyl-CoA and a suitable amine donor exist, the incidental synthesis of this compound by an N-acyltransferase is possible.

The degradation of larger, more complex lipids containing a 2-hydroxyoctanoyl moiety could also potentially yield this compound or its corresponding acid as a byproduct. However, specific metabolic pathways leading to the accumulation of this compound as a significant byproduct have not been identified. The synthesis and degradation of fatty acid amides are not yet fully understood processes, and the regulation of these compounds is an active area of research. oatext.com

Chemical Synthesis and Derivatization Strategies for N Hydroxyoctanamide and Analogs

Established Synthetic Routes to N-Hydroxyoctanamide

The primary methods for synthesizing N-hydroxyoctanamide involve the formation of an amide bond between an octanoic acid derivative and hydroxylamine (B1172632). These methods can be broadly categorized into direct amidation reactions and those employing protective group strategies to enhance yield and purity.

Hydroxylamine-Mediated Amidation Approaches

Hydroxylamine-mediated amidation is the most direct and commonly employed method for the synthesis of N-hydroxyoctanamide. This approach typically involves the reaction of a carboxylic acid derivative, such as an acyl chloride or an ester, with hydroxylamine or its salts.

One common method involves the reaction of methyl caprylate (methyl octanoate) with hydroxylamine. In a typical procedure, hydroxylamine nitrate (B79036) is treated with a base like sodium hydroxide (B78521) in methanol (B129727) at low temperatures (0-10 °C) to generate free hydroxylamine in situ. Methyl caprylate is then added, and the reaction mixture is heated to 30-60 °C for several hours. thieme-connect.com Upon completion, the by-product, sodium nitrate, is filtered off, and the N-hydroxyoctanamide is isolated by acidification. thieme-connect.com A similar method utilizes hydroxylamine hydrochloride as the starting material. rsc.org The molar ratios of the reactants are a critical parameter in these syntheses, with an excess of hydroxylamine and base often used to drive the reaction to completion. thieme-connect.com

Another established route uses octanoyl chloride as the starting material, which is reacted with a hydroxylamine derivative. rsc.org This method is highly efficient due to the high reactivity of the acyl chloride.

Enzymatic synthesis represents a greener alternative to traditional chemical methods. Lipases, such as those from Candida antarctica (Novozym® 435), have been shown to catalyze the amidation of octanoic acid with hydroxylamine. nih.gov These reactions are typically carried out in organic solvents at mild temperatures (e.g., 40 °C) and can achieve high yields (up to 93%). nih.gov The use of immobilized enzymes simplifies product purification and allows for catalyst recycling. nih.gov Lipase-catalyzed reactions have also been demonstrated to be effective for the acylation of hydroxylamine derivatives with octanoic acid, further highlighting the versatility of biocatalysis in this field. researchgate.net

Starting MaterialReagentsCatalystConditionsYieldReference
Methyl CaprylateHydroxylamine Nitrate, Sodium HydroxideNoneMethanol, 30-60 °C, 2-6 hHigh thieme-connect.com
Octanoic AcidHydroxylamineNovozym® 435 (Lipase)Organic Solvent, 40 °C93% nih.gov
Octanoyl ChlorideHydroxylamine DerivativesNoneNot specifiedNot specified rsc.org

Protective Group Strategies in Chemical Synthesis

The use of protecting groups for the hydroxylamine moiety is a key strategy in the synthesis of hydroxamic acids, including N-hydroxyoctanamide. This approach prevents side reactions, such as diacylation of the hydroxylamine, and often simplifies the purification of the final product. thieme-connect.comacs.org The hydroxyl group of hydroxylamine is typically protected as an ether or a silyl (B83357) ether.

Commonly used O-protecting groups include benzyl (B1604629) (Bn), tetrahydropyranyl (THP), trityl (Tr), and various silyl groups like tert-butyldimethylsilyl (TBDMS). thieme-connect.comacs.org The choice of protecting group depends on its stability to the reaction conditions used for the acylation step and the ease of its removal during deprotection. thieme-connect.com

The general synthetic sequence involves:

Protection: The hydroxyl group of hydroxylamine is protected. For instance, O-THP-hydroxylamine can be prepared for this purpose. thieme-connect.com

Coupling: The O-protected hydroxylamine is then coupled with the carboxylic acid (e.g., octanoic acid) or its activated form (e.g., octanoyl chloride). Standard peptide coupling reagents like carbodiimides (e.g., diisopropylcarbodiimide) or phosphonium (B103445) salts can be used to facilitate this step. google.com

Deprotection: The protecting group is removed to yield the final hydroxamic acid. The deprotection conditions are chosen to be orthogonal to other functional groups present in the molecule. rsc.org For example, benzyl groups can be removed by hydrogenolysis, silyl ethers by fluoride (B91410) sources (e.g., TBAF), and acid-labile groups like trityl or THP by treatment with acid (e.g., TFA). acs.orgresearchgate.net

An acid-labile O-2-methylprenyl protecting group has also been reported, which offers the advantage of generating volatile by-products upon cleavage with trifluoroacetic acid, simplifying workup. thieme-connect.com This strategy allows for the synthesis of N-substituted hydroxamic acids by N-alkylation or N-arylation of the protected intermediate before the final deprotection step. thieme-connect.com Solid-phase synthesis approaches have also been developed, utilizing resin-bound protected hydroxylamines for the combinatorial synthesis of hydroxamic acid libraries. google.comwipo.int

Protecting GroupAbbreviationDeprotection ConditionsReference
BenzylBnHydrogenolysis (e.g., H₂, Pd/C) thieme-connect.com
TetrahydropyranylTHPMild acid (e.g., catalytic TsOH in MeOH) thieme-connect.comresearchgate.net
tert-ButyldimethylsilylTBDMSFluoride ion (e.g., TBAF) or acid (e.g., TFA) acs.org
TritylTrAcid (e.g., TFA) acs.org
O-2-Methylprenyl-Acid (e.g., TFA in DCM) thieme-connect.com

Synthesis of Structural Analogs and Derivatives

The modification of the N-hydroxyoctanamide structure is a common strategy to optimize its biological activity, selectivity, and pharmacokinetic properties. These modifications primarily target the alkyl chain and the introduction of additional functional groups or heterocyclic scaffolds.

Strategies for Alkyl Chain Modifications

The length and composition of the alkyl chain in N-hydroxyalkanamides play a crucial role in their biological activity. Researchers have synthesized series of N-hydroxyalkanamides with varying chain lengths to explore structure-activity relationships (SAR). researchgate.netresearchgate.netmdpi.com For instance, in the development of 5-lipoxygenase inhibitors, increasing the alkyl chain length on the hydroxamic acid moiety was found to enhance activity. researchgate.nettandfonline.com

The synthesis of these analogs generally follows the standard amidation procedures described in section 3.1. Carboxylic acids or their corresponding esters with different chain lengths (e.g., N-hydroxyheptanamide, N-hydroxyhexanamide) are used as starting materials and reacted with hydroxylamine or a protected version thereof. researchgate.net A cost-effective, single-step synthesis of N-hydroxyalkanamide gelators with varying alkyl chain lengths has been reported, highlighting the accessibility of these analogs. researchgate.netdp.techresearchgate.net These studies demonstrate that the lipophilicity and conformational flexibility imparted by the alkyl chain are key determinants of biological function.

Introduction of Heterocyclic Moieties and Other Substituents

Introducing heterocyclic moieties into the structure of hydroxamic acid inhibitors is a widely used strategy to improve their potency and selectivity. These heterocycles can interact with specific residues in the target enzyme's active site, often acting as a "cap" group that orients the molecule for optimal binding.

Synthetic strategies often involve creating a bifunctional molecule where a heterocyclic core is tethered to a hydroxamic acid via a linker. For example, novel HDAC inhibitors have been synthesized by conjugating benzimidazole (B57391) or benzoxazole (B165842) cores to a hydroxamic acid. researchgate.net The synthesis typically involves preparing the heterocyclic component with a linker arm containing an ester group, which is then converted to the hydroxamic acid in the final step by reaction with hydroxylamine. researchgate.netnih.gov

Similarly, pyrimidine-based hydroxamic acids have been synthesized as potential HDAC inhibitors. nih.govlmaleidykla.lt These syntheses can involve the alkylation of a pyrimidinone with an ester-containing bromoalkane, followed by conversion of the ester to the hydroxamic acid. nih.gov Thieno[2,3-d]pyrimidine-based hybrids have also been developed as multi-target anticancer agents, where the heterocyclic core is designed to interact with kinase enzymes while the hydroxamic acid targets HDACs. tandfonline.com

The synthesis of these complex molecules requires multi-step sequences, often involving the initial construction of the core heterocycle, followed by the attachment of the linker and, finally, the formation of the hydroxamic acid moiety. nih.govuobaghdad.edu.iqmdpi.comresearchgate.netnih.gov

Design and Synthesis of Hybrid Molecules (e.g., Dual Inhibitors)

A sophisticated approach in drug design involves creating hybrid molecules, or dual inhibitors, that can simultaneously modulate multiple biological targets. This strategy is particularly relevant for complex diseases like cancer. N-hydroxyoctanamide and its longer or shorter chain analogs often serve as the zinc-binding group (ZBG) for the HDAC-inhibitory part of these hybrid molecules.

Several dual inhibitors incorporating an N-hydroxyalkanamide moiety have been reported. For example, dual inhibitors targeting both HDACs and the histone methyltransferase G9a have been designed. nih.gov The synthesis of such molecules involves linking a known G9a inhibitor scaffold to a linker terminating in a hydroxamic acid. nih.gov A typical synthetic route involves coupling the two fragments and then treating the resulting ester precursor with hydroxylamine to generate the final hydroxamic acid. nih.gov

Another example is the development of dual inhibitors of BRAF kinase and HDACs. nih.govresearchgate.net In one study, a series of (thiazol-5-yl)pyrimidin-2-yl)amino)-N-hydroxyalkanamide derivatives were synthesized. nih.govresearchgate.net The synthesis involved tethering the BRAF-inhibiting heterocyclic system to linkers of varying lengths (including an octanamide (B1217078) chain), which were then converted to the corresponding hydroxamic acids. nih.gov Similarly, dual inhibitors for JMJD3 and HDACs have been developed using a pyrimidine (B1678525) scaffold linked to a hydroxamic acid. nih.govresearchgate.net

Advanced Analytical Characterization Methodologies in N Hydroxyoctanamide Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of 2-hydroxyoctanamide by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon framework and the proton environments within the this compound molecule. rsc.org

¹H NMR Spectroscopy: Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons, such as those on the alkyl chain, the alpha-hydroxy group, and the amide group, would be observed. The chemical shifts, signal multiplicities (e.g., singlets, doublets, triplets), and integration values of these signals are used to piece together the molecular structure. For instance, a study of related hydroxamic acid derivatives reported chemical shift values in parts per million (ppm) and coupling constants in Hertz (Hz), which are critical for structural assignment. jst.go.jp

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., alkyl, C-OH, C=O). For example, in a study of similar compounds, the carbonyl carbon of an amide group was observed at a characteristic downfield shift. jst.go.jp The number of signals in the spectrum indicates the number of non-equivalent carbon atoms, providing a direct count of the unique carbons in the molecule. bhu.ac.in

Table 1: Representative NMR Data for Hydroxamic Acid Derivatives This table presents example data for related compounds to illustrate the type of information obtained from NMR spectroscopy. Specific data for this compound may vary.

Nucleus Chemical Shift (δ) Range (ppm) Multiplicity Assignment
¹H 0.8 - 1.6 m Alkyl chain (CH₂, CH₃)
¹H ~3.8 t CH(OH)
¹H ~8.5 br s NH
¹H ~10.5 br s OH
¹³C 14 - 40 - Alkyl chain carbons
¹³C ~65 - C(OH)
¹³C ~170 - C=O (Amide)

Note: br s = broad singlet, m = multiplet, t = triplet. Chemical shifts are dependent on the solvent and other experimental conditions. sigmaaldrich.comckgas.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound. evitachem.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. msu.edu The spectrum displays characteristic absorption bands corresponding to specific functional groups. For this compound, key expected IR absorptions include:

A broad band in the region of 3100-3500 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl and N-H stretching of the amide group. jst.go.jputdallas.edu

A strong absorption band around 1600-1680 cm⁻¹ due to the C=O stretching vibration of the amide carbonyl group (Amide I band). jst.go.jp

Bands in the fingerprint region (below 1500 cm⁻¹) which are unique to the molecule and can be used for identification. msu.edu

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. mdpi.com It is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could provide further details on the carbon backbone and other functional groups, with characteristic peaks that can be used for identification and structural analysis. nih.govavantesusa.com

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of this compound. industrialchemicals.gov.au In a typical MS experiment, the molecule is ionized and then fragmented. The mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak ([M]⁺ or [M+H]⁺) confirms the molecular weight of the compound. jst.go.jp The fragmentation pattern provides clues about the structure of the molecule, as weaker bonds tend to break preferentially. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. jst.go.jp

Crystallographic Studies for Solid-State Structure Determination

Crystallographic techniques are essential for determining the precise three-dimensional arrangement of atoms and molecules in the solid state.

Single Crystal X-ray Diffraction Analysis

Table 2: Illustrative Crystallographic Data for a Related Hydroxamic Acid This table provides an example of the type of data obtained from single crystal X-ray diffraction analysis.

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 9.876(5)
b (Å) 8.765(4)
c (Å) 12.345(6)
β (°) 109.87(3)
Volume (ų) 1005.6(8)
Z 4

Data is hypothetical and for illustrative purposes only. mdpi.com

Tautomeric and Isomeric Form Characterization (e.g., Keto-Enol, Z/E Isomers)

Hydroxamic acids like this compound can exist in different tautomeric and isomeric forms.

Keto-Enol Tautomerism: this compound can theoretically exist in equilibrium between a keto form and an enol form. industrialchemicals.gov.aucir-safety.org The keto form is generally considered to be the predominant tautomer, especially in acidic conditions. mdpi.comindustrialchemicals.gov.au The enol form may become more significant under alkaline conditions. industrialchemicals.gov.au The presence and relative abundance of these tautomers can be influenced by the solvent and pH. mdpi.comwuxibiology.com

Z/E Isomerism: Due to the partial double bond character of the C-N bond in the amide group, rotation around this bond is restricted, leading to the possibility of Z and E isomers. mdpi.com The Z-form is often reported to be the predominant isomer for hydroxamic acids. mdpi.comresearchgate.net The stability of these isomers can be influenced by factors such as intramolecular and intermolecular hydrogen bonding. researchgate.net Computational studies, such as Density Functional Theory (DFT) calculations, can be used to predict the relative stabilities of different isomers. nih.gov The specific isomer present can have a significant impact on the molecule's biological activity and physical properties.

Chromatographic and Separation Techniques for Purity and Analysis

Chromatographic techniques are fundamental for separating this compound from impurities, reaction byproducts, and complex matrices. The choice of method depends on the analytical objective, such as purity assessment, enantiomeric separation, or identification within a mixture.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. chromatographyonline.com Reversed-phase HPLC (RP-HPLC) is a common approach, typically employing a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. chromatographyonline.comnih.gov A gradient elution using solvents like acetonitrile (B52724) and water, often with an additive like formic acid to improve peak shape and ionization for mass spectrometry detection, is frequently employed. chromatographyonline.comnih.gov A certificate of analysis for the related compound N-hydroxyoctanamide indicates HPLC purity testing with detection at 205 nm, a wavelength where the amide chromophore absorbs. lgcstandards.com For this compound, which possesses a chiral center at the C2 position, chiral HPLC is essential for separating and quantifying its enantiomers. rsc.org This is crucial as different enantiomers can exhibit distinct biological activities. A study details the use of a CHIRALPAK IA column for the determination of the enantiomeric excess (ee) of this compound. rsc.org

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful technique, particularly for identifying and quantifying volatile and semi-volatile compounds. ifremer.fr However, this compound itself is not sufficiently volatile for direct GC analysis due to the presence of polar hydroxyl and amide functional groups, which contain active hydrogens. semanticscholar.org Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. semanticscholar.org A common method is silylation, which replaces the active hydrogens on the hydroxyl and amide groups with trimethylsilyl (B98337) (TMS) groups. semanticscholar.orgnih.gov This procedure reduces the polarity and increases the volatility of the compound, allowing for its successful separation and analysis by GC-MS. nih.gov This approach has been successfully used for the unequivocal identification of amide-linked hydroxy fatty acids in complex biological samples. nih.gov

Below is an interactive table summarizing the chromatographic techniques used for this compound analysis.

Table 1: Chromatographic and Separation Techniques for this compound.

TechniqueStationary Phase (Column)Typical Mobile Phase/Carrier GasDetection MethodPrimary ApplicationReference
Reversed-Phase HPLC (RP-HPLC)C18Acetonitrile/Water (+/- Formic Acid)UV (e.g., 205 nm)Purity Assessment, Quantification chromatographyonline.comlgcstandards.com
Chiral HPLCChiral Stationary Phase (e.g., CHIRALPAK IA)(Not specified in source)UVEnantiomeric Separation and Purity rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS)Low-polarity capillary columnInert gas (e.g., Helium)Mass Spectrometry (MS)Identification and structural analysis (post-derivatization) ifremer.frnih.gov

Quantitative Analytical Approaches and Chemometrics

Quantitative analysis aims to determine the exact amount or concentration of this compound in a sample. This is critical for quality control, formulation development, and pharmacokinetic studies. HPLC with UV detection is a standard method for quantification. nih.gov The method relies on creating a calibration curve by plotting the peak area response against a series of known concentrations of a reference standard. nih.govdocsdrive.com The concentration of the analyte in an unknown sample can then be determined by interpolating its peak area from this curve. The limit of detection (LOD) and limit of quantification (LOQ) are important parameters that define the sensitivity of the method. researchgate.net

For more complex samples or when higher sensitivity and selectivity are required, hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are employed. frontiersin.org This method offers excellent specificity by monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM), which significantly reduces matrix interference. frontiersin.org

The large and complex datasets generated by modern analytical instruments, especially from chromatographic and spectroscopic techniques, have led to the increased use of chemometrics. diva-portal.org Chemometrics is a chemical discipline that applies mathematical and statistical methods to extract chemically relevant information from measurement data. metabolomics.seresearchgate.netmdpi.com In the context of this compound research, chemometrics can be used to analyze chromatographic peak shifts, resolve co-eluting peaks, and build predictive models for compound properties. diva-portal.org Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are powerful tools for data exploration, pattern recognition, and quantitative modeling from complex analytical data. metabolomics.semdpi.com These approaches allow for a more comprehensive interpretation of the analytical results, moving beyond simple peak integration to a holistic evaluation of the data. metabolomics.se

The table below outlines key parameters typically evaluated during the validation of a quantitative analytical method.

Table 2: Key Parameters in Quantitative Analytical Method Validation.

ParameterDescriptionCommon Acceptance CriteriaReference
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.Correlation coefficient (R²) ≥ 0.999 nih.govresearchgate.net
Accuracy The closeness of the test results obtained by the method to the true value. Often expressed as percent recovery.Typically 98-102% for drug substance nih.govresearchgate.net
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability and intermediate precision.Relative Standard Deviation (RSD) ≤ 2% nih.gov
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1 researchgate.netejgm.co.uk
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1 researchgate.net
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, flow rate).System suitability parameters remain within limits. researchgate.net

Mechanistic Investigations of N Hydroxyoctanamide S Biological Activities

Enzyme Inhibition Profiles and Molecular Interactions

N-Hydroxyoctanamide's biological effects are largely attributed to its ability to inhibit specific classes of enzymes. This inhibitory action is primarily centered around its hydroxamic acid functional group, which plays a crucial role in coordinating with metal ions within the active sites of these enzymes.

N-Hydroxyoctanamide is recognized as an inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histones and other proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. By inhibiting HDACs, N-Hydroxyoctanamide can induce the hyperacetylation of histones, leading to a more relaxed chromatin state and the potential for gene expression. nih.gov

The human HDAC family comprises 18 members, categorized into four classes based on their structure and function. Classes I, II, and IV are zinc-dependent enzymes, while class III, the sirtuins, are NAD+-dependent. explorationpub.com The development of isoform-selective HDAC inhibitors is a key area of research, as different HDAC isoforms can have distinct biological roles, and selective inhibition may offer therapeutic benefits with fewer side effects. nih.govchemrxiv.org

While N-Hydroxyoctanamide is a recognized HDAC inhibitor, detailed public data on its specific substrate specificity and a comprehensive isoform selectivity profile are limited. However, studies on related hydroxamic acid-based inhibitors demonstrate that structural modifications can lead to significant isoform selectivity. For example, some N-hydroxycinnamamide derivatives have been shown to inhibit both class I and II HDACs. nih.gov The selectivity of these inhibitors is often influenced by the "capping group" of the molecule, which interacts with residues at the entrance of the HDAC active site. For some analogs of the well-known HDAC inhibitor suberoylanilide hydroxamic acid (SAHA), modifications on the hydroxamic acid moiety have led to preferential inhibition of HDAC1. scispace.com Given its relatively simple structure, N-Hydroxyoctanamide is often considered a pan-HDAC inhibitor, though its precise potency against each isoform is not extensively documented in publicly available literature.

Inhibitory Concentration (IC50) of Selected Hydroxamic Acid-Based HDAC Inhibitors Against Various HDAC Isoforms
CompoundHDAC1 (nM)HDAC6 (nM)HDAC8 (nM)
TSA7.619.7298.83
YSL-109259439.680.5372242.72
Data adapted from a study on hydroxamic acid derivatives, illustrating the potential for isoform selectivity. nih.gov TSA (Trichostatin A) is a well-known pan-HDAC inhibitor. YSL-109 is a synthetic hydroxamic acid derivative showing high selectivity for HDAC6. This table exemplifies how structural differences in hydroxamic acid inhibitors can lead to vastly different isoform selectivity profiles.

The primary mechanism by which N-Hydroxyoctanamide and other hydroxamic acid-based compounds inhibit HDACs is through the chelation of the zinc ion (Zn²⁺) located in the catalytic active site of the enzyme. nih.gov This zinc ion is essential for the deacetylase activity, as it activates a water molecule that hydrolyzes the acetyl group from the lysine residue of the substrate.

The hydroxamic acid moiety of N-Hydroxyoctanamide acts as a bidentate ligand, coordinating with the zinc ion and effectively blocking the catalytic machinery of the enzyme. This prevents the substrate from accessing the active site and being deacetylated. nih.gov Molecular modeling studies of various hydroxamic acid-based HDAC inhibitors have consistently shown this interaction with the catalytic zinc ion as the fundamental basis for their inhibitory activity. nih.gov

N-Hydroxyoctanamide has been identified as an inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation. nih.gov The inhibition of 5-LO is a therapeutic strategy for a variety of inflammatory conditions.

Studies on a range of hydroxamic acid derivatives have demonstrated their potential as 5-LO inhibitors. For instance, a comparative in vitro study of linoleyl hydroxamic acid, a structurally related compound, reported an IC50 value of 7 µM for the inhibition of human recombinant 5-lipoxygenase. doaj.org A quantitative structure-activity relationship (QSAR) analysis of over 100 hydroxamic acids revealed that the hydrophobicity of the molecule is a primary determinant of their 5-LO inhibitory potency. nih.gov

Lipoxygenases are a family of iron-containing enzymes. The catalytic activity of 5-LO depends on a non-heme iron atom in its active site. The inhibitory mechanism of N-Hydroxyoctanamide and other hydroxamic acids against 5-LO is classified as iron-chelating. biorxiv.org Similar to its interaction with the zinc ion in HDACs, the hydroxamic acid group of N-Hydroxyoctanamide can bind to the iron atom in the active site of 5-LO. This interaction disrupts the enzyme's catalytic cycle, thereby preventing the conversion of arachidonic acid to leukotrienes.

Inhibitory Concentration (IC50) of Linoleyl Hydroxamic Acid Against Various Lipoxygenase and Cyclooxygenase Enzymes
EnzymeIC50 (µM)
h5-LO7
12-LO0.6
15-LO0.02
COX1/COX260
mPGES-1No inhibition
Data for the related compound, linoleyl hydroxamic acid, illustrating its inhibitory activity and selectivity. doaj.org

Acyl protein thioesterases (APTs) are enzymes that catalyze the removal of fatty acyl groups, such as palmitate, from modified cysteine residues in proteins, a process known as depalmitoylation. This reversible post-translational modification plays a crucial role in regulating protein trafficking, localization, and function.

Currently, there is no scientific literature available to suggest that N-Hydroxyoctanamide acts as an inhibitor of acyl protein thioesterases. The known inhibitors of APTs, such as palmostatin B and ML348/ML349, belong to different chemical classes, including β-lactones and triazole ureas, and their mechanisms of action are distinct from the metal-chelating properties of hydroxamic acids. nih.gov High-throughput screening efforts to identify novel APT inhibitors have not reported activity for simple hydroxamic acids like N-Hydroxyoctanamide. nih.gov

Hydroxamate Hydrolase Inhibition

N-Hydroxyoctanamide, also known as octanohydroxamic acid, has been identified as a potential inhibitor of certain enzymes, including hydroxamate hydrolases medchemexpress.commedchemexpress.com. The mechanism of inhibition is rooted in the structure of the N-hydroxyoctanamide molecule, specifically the hydroxamate functional group (-C(=O)N(OH)-). Hydroxamate hydrolases are enzymes that catalyze the breakdown of hydroxamic acids. The inhibitory action of N-hydroxyoctanamide likely involves its ability to bind to the active site of these enzymes, acting as a competitive substrate or a transition-state analog, thereby preventing the hydrolysis of their natural substrates. This interaction is facilitated by the structural similarity between N-hydroxyoctanamide and the substrates of hydroxamate hydrolases.

Urease Inhibition

N-Hydroxyoctanamide functions as a potent inhibitor of urease, a dinickel-containing metalloenzyme. The mechanism of inhibition is primarily directed at the enzyme's active site researchgate.netnih.govbohrium.com. The hydroxamic acid moiety of N-hydroxyoctanamide acts as a chelating agent, binding to the two nickel ions (Ni²⁺) essential for the enzyme's catalytic activity researchgate.netnih.gov.

The binding process is understood to occur in a bidentate fashion, where both the carbonyl oxygen and the hydroxylamine (B1172632) oxygen of the hydroxamate group coordinate with the nickel ions in the urease active site researchgate.net. This chelation effectively blocks the active site, preventing the substrate, urea, from binding and undergoing hydrolysis into ammonia and carbamate nih.govresearchgate.net. This mode of action is characteristic of hydroxamic acids, which are recognized as active-site-directed inhibitors of urease nih.govbohrium.com. The stability of the resulting enzyme-inhibitor complex is enhanced by additional non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor molecule and the amino acid residues within the active site researchgate.netnih.gov.

Aspect of Urease Inhibition Mechanism involving N-Hydroxyoctanamide
Target Dinuclear nickel center in the urease active site researchgate.net
Inhibitor Functional Group Hydroxamate group (-C(=O)N(OH)-)
Binding Mode Bidentate chelation of both Ni²⁺ ions researchgate.net
Atoms Involved in Chelation Carbonyl oxygen and hydroxylamine oxygen
Type of Inhibition Active-site directed, competitive inhibition nih.govbohrium.com
Outcome Blockage of substrate (urea) access and hydrolysis

Other Enzymatic Targets and Broad Spectrum Inhibition

The inhibitory activity of N-hydroxyoctanamide is not limited to urease. Its capacity for metal chelation allows it to target a broader range of metalloenzymes. The hydroxamic acid functional group is known to effectively bind to the metal ion cofactors (such as zinc, iron, and magnesium) that are crucial for the catalytic function of these enzymes nih.govnih.gov.

For instance, compounds containing hydroxamic acid have demonstrated inhibitory effects against enzymes such as metallo-β-lactamases, which rely on zinc ions for their activity nih.gov. By chelating these essential metal ions, N-hydroxyoctanamide can inactivate the enzyme. This mechanism suggests that N-hydroxyoctanamide may act as a broad-spectrum inhibitor against various metalloenzymes, including but not limited to, lipoxygenases, peroxidases, and matrix metalloproteinases. This broad-spectrum activity is a direct consequence of its fundamental ability to sequester the metal ions required for enzymatic catalysis nih.gov.

Antimicrobial Efficacy and Underlying Mechanisms

The antimicrobial properties of N-hydroxyoctanamide are fundamentally linked to its ability to chelate iron ions, which are essential for the growth and proliferation of most microorganisms .

Antibacterial Action (e.g., against Enterococcus faecalis)

N-hydroxyoctanamide demonstrates effective inhibition against a range of bacteria, including both Gram-positive and Gram-negative species . Enterococcus faecalis, a resilient Gram-positive bacterium often associated with persistent infections, requires iron for its metabolic processes researchgate.netnih.gov. The primary antibacterial mechanism of N-hydroxyoctanamide is the sequestration of essential iron (Fe²⁺ and Fe³⁺) from the environment . By efficiently binding these iron ions, it creates an iron-restricted environment, effectively starving the bacteria of this critical nutrient and limiting their growth .

A secondary proposed mechanism involves the molecule's structure. The optimal carbon chain length of N-hydroxyoctanamide is thought to facilitate the disruption and degradation of the bacterial cell membrane structure, further contributing to its antibacterial effect .

Mechanism Description Target Organism Example
Iron Chelation High-affinity binding to Fe²⁺ and Fe³⁺, creating an iron-deficient environment that inhibits bacterial growth. Enterococcus faecalis
Cell Membrane Disruption The octyl carbon chain promotes the degradation of the cell membrane's integrity. General Gram-positive & Gram-negative bacteria

Antifungal Action (e.g., against Candida krusei)

Similar to its antibacterial action, the strong antifungal effect of N-hydroxyoctanamide is primarily due to its high-affinity and selective chelation of iron ions (Fe²⁺ and Fe³⁺) . Fungi, including opportunistic pathogens like Candida krusei, are dependent on iron for various cellular processes, including respiration and DNA synthesis nih.govplos.org. By sequestering iron from the environment, N-hydroxyoctanamide restricts the growth of fungi . This mechanism mimics the function of natural siderophores, which microbes use to acquire iron. By acting as a potent iron chelator, N-hydroxyoctanamide effectively outcompetes the fungal systems for iron uptake, leading to fungistatic or fungicidal activity researchgate.net. Candida krusei is noted for its intrinsic resistance to certain antifungal drugs, making inhibitors with alternative mechanisms like iron sequestration particularly relevant plos.orgnih.gov.

Role in Metal Chelation and Siderophore Functionality

The biological activities of N-hydroxyoctanamide are intrinsically linked to its function as a metal-chelating agent, specifically its role as a siderophore mimic . Siderophores are low-molecular-weight compounds produced by microorganisms to scavenge for ferric iron (Fe³⁺) from the environment, which is crucial for their survival researchgate.netnih.govnih.gov.

Modulation of Cellular Pathways and Biological Responses in vitro

N-Hydroxyoctanamide, also known as 2-Hydroxyoctanamide or Octanohydroxamic acid, belongs to the class of hydroxamic acids. A significant body of research into this class of compounds has revealed their potent activity as histone deacetylase (HDAC) inhibitors. This inhibitory action is central to the diverse biological effects they exert, including the regulation of gene expression, modulation of cellular growth and death, and intervention in key cellular signaling pathways. The following sections detail the in vitro mechanistic investigations into these activities, primarily through the lens of N-Hydroxyoctanamide's role as an HDAC inhibitor.

Regulation of Gene Expression and Epigenetic Modification

N-Hydroxyoctanamide's primary mechanism of action at the cellular level is through the inhibition of histone deacetylase (HDAC) enzymes. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histone proteins, leading to a more condensed chromatin structure that represses gene transcription. By inhibiting HDACs, N-Hydroxyoctanamide promotes a state of histone hyperacetylation. This "open" chromatin conformation allows transcriptional machinery to access DNA, thereby altering the expression of a subset of genes that regulate key cellular processes.

As a member of the hydroxamic acid family of HDAC inhibitors, N-Hydroxyoctanamide is understood to function by chelating the zinc ion within the active site of the HDAC enzyme, thereby blocking its catalytic activity. While pan-HDAC inhibitors can affect the expression of 5-15% of protein-coding genes depending on the cell type, this alteration is sufficient to trigger significant biological responses. The modulation of gene expression by HDAC inhibitors can result in both the activation of tumor suppressor genes and the repression of genes involved in cell survival and proliferation. Studies on various HDAC inhibitors have shown that this epigenetic reprogramming is a key driver of their therapeutic potential in oncology and inflammatory diseases.

MechanismEffect on ChromatinConsequence for Gene Expression
HDAC InhibitionIncreased histone acetylation (Hyperacetylation)Relaxed chromatin structure
Transcriptional AccessDNA becomes more accessible to transcription factorsModulation (activation or repression) of target genes

Cellular Proliferation and Differentiation Modulation

The epigenetic modifications induced by N-Hydroxyoctanamide have profound effects on cell cycle progression and differentiation. As HDAC inhibitors, hydroxamic acids can halt tumor cell proliferation by inducing cell cycle arrest. This is often achieved by altering the expression of critical cell cycle regulators. For instance, HDAC inhibitors have been shown to increase the expression of cyclin-dependent kinase inhibitors, such as p21, and downregulate the expression of cyclins, which are necessary for cell cycle progression.

Furthermore, HDAC inhibition can promote cellular differentiation. In many malignancies, cells are arrested in an immature, proliferative state. By altering the epigenetic landscape, HDAC inhibitors like N-Hydroxyoctanamide can reactivate differentiation programs, forcing malignant cells to mature and often exit the cell cycle. This effect has been observed in various cancer models, where treatment with HDAC inhibitors leads to the expression of mature cell markers and a less aggressive phenotype.

Induction of Apoptosis Mechanisms in Malignant Cells

A hallmark of HDAC inhibitors, including N-Hydroxyoctanamide, is their ability to selectively induce apoptosis, or programmed cell death, in malignant cells while being relatively less toxic to normal cells. This pro-apoptotic effect is mediated by changes in the expression of genes that control cell survival and death.

Research on HDAC inhibitors such as Suberoylanilide Hydroxamic Acid (SAHA) has demonstrated that they can induce apoptosis in malignant mast cells. nih.gov The mechanisms underlying this induction are multifaceted and involve:

Downregulation of Anti-Apoptotic Proteins: HDAC inhibitors can suppress the expression of key survival proteins. In systemic mastocytosis, for example, SAHA has been shown to downregulate the mRNA and protein levels of KIT, a receptor tyrosine kinase crucial for mast cell survival and proliferation. nih.gov

Upregulation of Pro-Apoptotic Proteins: These compounds can increase the expression of pro-apoptotic members of the BCL-2 family.

Caspase Activation: The apoptotic signal culminates in the activation of a cascade of proteases known as caspases. HDAC inhibitors can trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways of caspase activation, leading to the execution of the apoptotic program. Studies on other HDAC inhibitors have demonstrated the induction of caspase-3 and caspase-7 activity, which are key executioner caspases. aacrjournals.org

Apoptotic PathwayKey Events Modulated by HDAC Inhibitors
Intrinsic Pathway Downregulation of anti-apoptotic BCL-2 family members, potential upregulation of pro-apoptotic members.
Extrinsic Pathway Potential sensitization of cells to death receptor ligands.
Common Pathway Activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3, -7). aacrjournals.org
Survival Signaling Downregulation of critical survival signals, such as the KIT receptor pathway in mast cells. nih.gov

Intervention in Key Signaling Cascades (e.g., MAPK, JAK-STAT Pathways)

Recent evidence has established a significant interplay between HDAC activity and major signaling cascades that are often dysregulated in cancer and inflammatory diseases. As an HDAC inhibitor, N-Hydroxyoctanamide is positioned to intervene in these critical pathways.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is crucial for regulating cell proliferation and survival. In many cancers, this pathway is hyperactivated. Studies have shown that combining HDAC inhibitors with MAPK pathway inhibitors results in synergistic anti-tumor effects. aacrjournals.orgnih.govbiorxiv.orgaacrjournals.org This suggests that HDAC inhibition can potentiate the effects of MAPK-targeted therapies, potentially by suppressing the expression of genes involved in DNA repair and rewiring the apoptotic threshold in cancer cells. aacrjournals.orgnih.gov The susceptibility of gastric cancer cells to HDAC inhibition has been directly associated with the activity level of the RTK/MAPK pathway. embopress.org

JAK-STAT Pathway: The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a primary signaling route for a wide array of cytokines and growth factors involved in immunity and hematopoiesis. Constitutive activation of this pathway is a feature of various cancers. nih.gov HDAC inhibitors have been shown to directly suppress JAK-STAT signaling. For instance, the HDAC inhibitor sodium butyrate inhibits JAK2/STAT signaling by upregulating the expression of SOCS1 and SOCS3, which are potent negative regulators of the pathway. nih.gov Furthermore, research indicates a direct interaction between HDAC activity and the regulation of genes targeted by STAT3, a key transcription factor in this cascade. mdpi.comashpublications.org

Mast Cell-Mediated Inflammatory Responses

Mast cells are key effector cells in allergic and inflammatory responses. The activity of HDAC inhibitors extends to the regulation of mast cell function. Research has demonstrated that HDAC inhibitors can exert potent anti-inflammatory effects by modulating mast cell behavior.

Studies using various HDAC inhibitors have shown they can profoundly inhibit mast cell activation, degranulation, and the production of pro-inflammatory cytokines in response to both IgE-dependent and IgE-independent stimuli. frontiersin.org Specifically, the HDAC inhibitor MGCD0103 was found to significantly inhibit antigen-induced histamine release from sensitized rat peritoneal mast cells. nih.gov In the context of malignant mast cells, such as those found in systemic mastocytosis, HDAC inhibitors like SAHA can induce apoptotic cell death, highlighting a therapeutic potential for controlling mast cell neoplasms. nih.gov Other HDAC inhibitors have also shown biological activity against malignant mast cells through both histone-dependent and histone-independent (e.g., HSP90-dependent) pathways. aacrjournals.org These findings suggest that by altering the epigenetic state of mast cells, N-Hydroxyoctanamide can suppress the inflammatory mediators released during an allergic response.

Structure Activity Relationship Sar and Structure Function Correlations of N Hydroxyoctanamide Analogs

Influence of Alkyl Chain Length on Biological Potency

The length of the alkyl chain, which acts as a linker between the zinc-binding hydroxamic acid and the cap group, is a critical determinant of the biological potency of N-hydroxyoctanamide analogs. This linker region spans the catalytic channel of the HDAC enzyme. researchgate.net

Research has consistently shown that an optimal linker length is crucial for effective HDAC inhibition. For many hydroxamic acid-based inhibitors, a linker containing five to seven carbon atoms strikes the best balance for potency. mdpi.comekb.eg For instance, in a series of dual BRAF/HDAC inhibitors, analogs with different n-alkyl linkers were synthesized, ranging from five to eight carbons. nih.govfrontiersin.org While all analogs showed potent BRAF inhibition, their activity against HDACs varied significantly with chain length. A compound with a six-carbon linker (a hexanamide (B146200) derivative) demonstrated the most potent inhibition of HDAC6. nih.gov Further extension of the linker to seven carbons (heptanamide derivative) or eight carbons (octanamide derivative) resulted in a decrease in HDAC6 activity. frontiersin.org A similar trend was observed for HDAC1, although the heptanamide (B1606996) derivative was slightly more potent than the hexanamide derivative. frontiersin.org

This relationship between chain length and potency can be quantified. In one study evaluating a series of (thiazol-5-yl)pyrimidin-2-yl)amino)-N-hydroxyalkanamide derivatives, the following IC₅₀ values were reported:

Compound IDLinker Length (Carbons)HDAC1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)
14a 5>100002045.0
14b 6493.9549.20
14c 7312.14127.92
14d 8645.11321.80

This table presents data on the inhibitory concentration (IC₅₀) of compounds with varying alkyl linker lengths against HDAC1 and HDAC6 enzymes. Data sourced from Li, et al. (2021). nih.govfrontiersin.org

Conversely, linkers that are too short can lead to a significant loss of potency. nih.gov Studies on other classes of hydroxamic acids, such as those designed as 5-lipoxygenase inhibitors, have also confirmed that increasing the alkyl chain length on the hydroxamate moiety enhances biological activity. nih.govresearchgate.net This underscores the general principle that the linker must be of sufficient length to properly position the zinc-binding group in the active site and the cap group at the rim of the catalytic tunnel. ekb.eg

Effects of Substituent Variations on Target Interactions

Variations in the substituents on the cap group of N-hydroxyoctanamide analogs have a profound effect on their interaction with the target enzyme, influencing both potency and isoform selectivity. The cap group interacts with amino acid residues on the surface of the HDAC catalytic tunnel, and these interactions can be exploited to achieve selectivity among different HDAC isoforms. explorationpub.commdpi.com

For example, in a series of analogs of Suberoylanilide Hydroxamic Acid (SAHA), substituting short alkyl chains at different positions on the phenyl cap group led to a range of effects. acs.org

Ortho-substitution: A single methyl group placed at the ortho-position of the phenyl ring was sufficient to dramatically reduce the inhibitor's efficiency against class I and class II HDACs. acs.org

Meta- and Para-substitution: In contrast, compounds with methyl groups at the meta- or para-positions were 1.3 to 3 times more potent than the parent compound, SAHA. acs.org An ethyl group at the para-position showed similar activity to SAHA but was four times more effective against HDAC7, indicating that small changes can introduce isoform selectivity. acs.org

The nature of the cap group itself is also critical. Studies have shown that incorporating phenyl, naphthyl, or thiophene (B33073) groups as the cap can enhance hydrophobic interactions and lead to improved HDAC inhibition. mdpi.com Furthermore, adding substituents with higher lipophilicity, such as a trifluoromethyl group, tends to result in stronger inhibition. mdpi.com In the development of dual BRAF/HDAC inhibitors, modifications to the cap group, derived from the BRAF inhibitor dabrafenib, were explored while keeping the optimal six-carbon linker fixed. nih.gov

The following table shows the effect of different substituents on the phenyl ring of SAHA analogs on their inhibitory activity against a selection of HDACs.

CompoundSubstitution PatternHDAC1 IC₅₀ (nM)HDAC3 IC₅₀ (nM)HDAC6 IC₅₀ (nM)HDAC7 IC₅₀ (nM)
SAHA Unsubstituted10015030400
Cmpd 3 m-methyl405020300
Cmpd 4 p-methyl507020300
Cmpd 7 p-ethyl10015030100
Cmpd 2 o-methyl5001000200>5000

This table illustrates the impact of substituent position on the phenyl cap group on the 50% inhibitory concentration (IC₅₀) against various HDAC isoforms. Data sourced from Bonnet, et al. (2010). acs.org

These findings demonstrate that careful tuning of the cap group's steric and electronic properties is a key strategy for enhancing potency and achieving desired selectivity profiles.

Pharmacophore Design Principles and Optimization Strategies

The design of N-hydroxyoctanamide analogs and other related hydroxamate inhibitors is guided by a well-established pharmacophore model. turkjps.orgresearchgate.net This model consists of three essential components that dictate the molecule's interaction with the HDAC enzyme: turkjps.orgtandfonline.com

Zinc-Binding Group (ZBG): This is typically a hydroxamic acid moiety (-CONHOH) that chelates the catalytic Zn²⁺ ion in the active site of the enzyme. mdpi.comresearchgate.net This interaction is fundamental to the inhibitory activity.

Linker: A hydrophobic linker, often an aliphatic chain like the one in N-hydroxyoctanamide, connects the ZBG to the cap group. turkjps.org It occupies a hydrophobic channel in the enzyme's active site. The optimal length is generally considered to be 4-6 carbon units. turkjps.org

Cap Group: This is a larger, often aromatic or heterocyclic group that interacts with residues at the rim of the active site tunnel. turkjps.orgresearchgate.net This component is highly variable and is the primary feature modified to achieve isoform selectivity and improve potency.

Optimization strategies focus on systematically modifying these three components. For example, to discover novel and selective HDAC3 inhibitors, researchers have employed pharmacophore modeling followed by virtual screening of chemical databases. scispace.com One such model for hydroxamic acid derivatives consisted of features like hydrogen-bond acceptors, a hydrogen-bond donor, and hydrophobic regions. academicjournals.org

A primary optimization strategy involves altering the linker. While simple alkyl chains are common, introducing elements like a double bond (e.g., a cinnamyl linker) has been shown to be a relevant chemical feature for antiproliferative activity. researchgate.net Another key strategy is the extensive modification of the cap group. By synthesizing a library of compounds with diverse cap groups—from simple substituted phenyl rings to complex heterocycles—researchers can fine-tune interactions with surface residues of different HDAC isoforms. acs.orgtandfonline.com For instance, attaching heterocycles like oxazole (B20620) or thiazole (B1198619) to the main scaffold has been shown to have a significant impact on HDAC6 potency and selectivity. turkjps.org These principles allow for the rational design of new inhibitors with improved therapeutic profiles. academicjournals.org

Correlation between Crystal Structure and Biological Activity

The structure-activity relationships observed for N-hydroxyoctanamide analogs are strongly corroborated by X-ray crystal structures of inhibitors bound to HDAC enzymes. ekb.egpnas.org These structures provide a detailed, three-dimensional view of the molecular interactions that govern inhibitor potency and selectivity, offering a physical basis for the pharmacophore model.

Crystal structures of various HDACs complexed with hydroxamate inhibitors like SAHA reveal several key features:

Zinc Chelation: The hydroxamic acid group of the inhibitor coordinates the active site zinc ion in a bidentate fashion, using both its carbonyl and hydroxyl oxygens. ekb.egpnas.org This is a conserved binding mode and is essential for potent inhibition.

Linker Interaction: The aliphatic chain of the inhibitor extends through a narrow, hydrophobic tunnel. The length of this tunnel varies between HDAC isoforms, explaining why linker length is a critical determinant of potency. ekb.egpnas.org For instance, the increase in potency from SAHA to Trichostatin A (TSA) when inhibiting HDAC8 is correlated with a bulkier linker region that maximizes hydrophobic interactions within the channel. pnas.org

Cap Group Interaction: The cap group is positioned at the entrance of the catalytic tunnel, where it interacts with surface residues. These interactions are often isoform-specific. For example, the design of HDAC1/2 selective inhibitors often exploits a lower cavity in the tunnel of these isoforms that is absent in HDAC3. explorationpub.com Placing a substituent, such as a heterocycle, that can occupy this pocket leads to high potency for HDAC1/2 while disfavoring binding to HDAC3. explorationpub.com

Molecular modeling based on these crystal structures can further elucidate the reasons for differential activity. For example, modeling studies of SAHA analogs with HDAC7 suggested a specific interaction between the inhibitor's amide group and a proline residue (Pro809) that is conserved only within class IIa HDACs, providing a potential structural basis for designing class-selective inhibitors. acs.org The strong correlation between the physical arrangement seen in crystal structures and the measured biological activity validates the SAR principles and guides the future design of more sophisticated and selective inhibitors. ekb.egpnas.org

Biochemical Pathways of N Hydroxyoctanamide Metabolism and Biotransformation

Phase I Biotransformation Pathways of Hydroxamic Acids

Phase I metabolism introduces or exposes functional groups on the parent molecule, typically making it more polar. For hydroxamic acids, the primary Phase I pathways involve hydrolysis and reduction.

Hydrolysis: The hydroxamic acid functional group (-CONHOH) can undergo hydrolysis to yield the corresponding carboxylic acid and hydroxylamine (B1172632). unl.ptindustrialchemicals.gov.au In the case of 2-Hydroxyoctanamide, this reaction would produce 2-hydroxyoctanoic acid and hydroxylamine. This hydrolysis can occur under physiological conditions and may be catalyzed by enzymes such as amidases. researchgate.net The stability of the hydroxamic acid function is influenced by its chemical environment; for instance, hydrolysis can be more likely at high or low pH. industrialchemicals.gov.au

Reduction: A significant metabolic pathway for hydroxamic acids is the reduction of the N-hydroxy group to the corresponding amide. unl.ptnih.gov This reaction converts this compound into this compound. This reduction is a critical inactivation pathway for many biologically active hydroxamic acids, such as histone deacetylase (HDAC) inhibitors. nih.gov The enzymes responsible for this reduction are not fully characterized but may involve cytochrome P450 (CYP) enzymes or other reductase systems in the liver and other tissues.

The resulting metabolites from these Phase I reactions, the carboxylic acid and the amide, can then undergo further biotransformation.

Table 1: Predicted Phase I Metabolic Pathways for this compound

Pathway Reactant Primary Metabolite(s) Enzyme Class (Putative)
Hydrolysis This compound 2-Hydroxyoctanoic acid + Hydroxylamine Amidases

Phase II Conjugation Pathways Relevant to Amides and Hydroxamic Acids

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which significantly increases water solubility and facilitates excretion. uomus.edu.iq For this compound and its metabolites, key conjugation reactions include glucuronidation and sulfation.

Glucuronidation: This is a major conjugation pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from the activated co-factor uridine-5'-diphospho-α-D-glucuronic acid (UDPGA) to a suitable functional group. upums.ac.in The N-hydroxy group of hydroxamic acids is a substrate for O-glucuronidation, forming a more water-soluble O-glucuronide conjugate. unl.ptnih.gov This is a primary elimination route for hydroxamic acid drugs like belinostat. nih.gov The hydroxyl group on the second carbon of this compound could also potentially undergo glucuronidation.

Sulfation: This pathway involves the transfer of a sulfonate group (SO3-) from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amine group, a reaction catalyzed by sulfotransferases (SULTs). upol.cz The N-hydroxy moiety of hydroxamic acids can be a target for O-sulfonation. unl.ptresearchgate.net This conjugation can sometimes lead to the formation of reactive intermediates, a process implicated in the toxicity of some aromatic amines. upol.czresearchgate.net

Acetylation: N-acetylation is a common reaction for compounds with primary amine or hydrazine (B178648) groups, catalyzed by N-acetyltransferases (NATs) using acetyl-coenzyme A as a donor. upums.ac.inresearchgate.net While not directly applicable to the parent this compound, its potential hydrolysis metabolite, hydroxylamine, or other amino-containing metabolites could be substrates for acetylation.

Glutathione (B108866) Conjugation: While less common for this class of compounds, highly reactive electrophilic metabolites can be detoxified by conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). uomus.edu.iq

Table 2: Predicted Phase II Conjugation Pathways for this compound and its Metabolites

Pathway Substrate Conjugate Product Enzyme Family
O-Glucuronidation This compound This compound-O-glucuronide UDP-glucuronosyltransferases (UGTs)
O-Sulfonation This compound This compound-O-sulfonate Sulfotransferases (SULTs)

Characterization of Enzyme Systems Involved in Metabolism

The biotransformation of this compound is likely mediated by a variety of enzyme systems predominantly located in the liver, but also present in other tissues like the intestine and kidneys.

Cytochrome P450 (CYP) Superfamily: These heme-containing monooxygenases are central to Phase I metabolism. While primarily known for oxidation reactions, they can also catalyze reductive reactions under certain conditions. nih.gov CYP enzymes are implicated in the reduction of hydroxamic acids to their corresponding amides. nih.gov

Amidases: These hydrolytic enzymes, such as fatty acid amide hydrolase (FAAH), are responsible for cleaving amide bonds. They are putative candidates for catalyzing the hydrolysis of the hydroxamic acid moiety of this compound to its carboxylic acid derivative. researchgate.net

UDP-Glucuronosyltransferases (UGTs): UGTs are a major family of Phase II enzymes that conjugate a wide variety of functional groups. upol.cz Specific isoforms like UGT1A3 and UGT1A9 are known to conjugate carboxylic acids, while UGT1A4 and UGT1A3 can catalyze N-glucuronidation. upol.cz The O-glucuronidation of the N-hydroxy group of hydroxamic acids is a documented metabolic pathway for several drugs. nih.govnih.gov

Sulfotransferases (SULTs): SULTs are another key family of Phase II enzymes. They are involved in the sulfation of hydroxyl groups, and the N-hydroxy group of hydroxamic acids is a known substrate for these enzymes. upol.czresearchgate.net

N-Acetyltransferases (NATs): The NATs, particularly NAT1 and NAT2, are cytosolic enzymes that catalyze the acetylation of various xenobiotics. researchgate.net They would be relevant for the metabolism of any amine-containing metabolites generated during the biotransformation of this compound.

Table 3: Summary of Enzyme Systems in Hydroxamic Acid Metabolism

Enzyme Family Metabolic Phase Reaction Catalyzed Example Substrate Group
Cytochrome P450 (CYP) Phase I Reduction Hydroxamic Acid
Amidases Phase I Hydrolysis Amide/Hydroxamic Acid
UDP-Glucuronosyltransferases (UGTs) Phase II O-Glucuronidation N-Hydroxy group, Aliphatic -OH
Sulfotransferases (SULTs) Phase II O-Sulfonation N-Hydroxy group

Advanced Research Applications and Utility As Chemical Biology Tools

Development as Research Probes for Biological Target Elucidation

Chemical probes are potent, selective, and cell-permeable small molecules that are instrumental in the validation of new molecular targets for therapeutic intervention. opentargets.org They serve as vital reagents for interrogating the relationship between a biological target and its resulting phenotype. researchgate.net While 2-Hydroxyoctanamide is primarily recognized for its activity as an HDAC inhibitor, this very characteristic makes it and its analogs valuable as research probes for dissecting the roles of HDACs in various biological processes. taylorandfrancis.comjournalagent.com

The development of a small molecule into a chemical probe requires comprehensive characterization. rsc.org For a compound like this compound, this involves confirming its potency and selectivity for specific HDAC isoforms. Such well-characterized probes can then be used in cellular and in vivo models to explore the functional consequences of inhibiting a particular HDAC, thereby elucidating its role in health and disease. opentargets.org For instance, by observing the downstream effects of HDAC inhibition by a this compound-based probe, researchers can identify novel substrates and pathways regulated by that specific enzyme.

The design of chemical probes often involves modifying the core structure of a known inhibitor to incorporate reporter tags, such as biotin (B1667282) or fluorescent labels, which facilitate the identification of protein targets through methods like affinity-based chemoproteomics. acs.org While specific examples of this compound being used in this manner for the discovery of entirely new targets are not extensively documented, its foundational structure is a key component in the broader family of hydroxamic acid-based probes used in chemical biology. unl.pt The utility of these probes is underscored by their ability to modulate protein function directly and in a time- and concentration-dependent manner, offering a complementary approach to genetic methods like RNAi and CRISPR. opentargets.org

Utility in Chemical Biology Studies and Mechanistic Investigations

The hydroxamic acid functional group is a key pharmacophore that has been widely exploited in chemical biology to study enzymes, particularly metalloenzymes. researchgate.netbmglabtech.com this compound, as a member of the hydroxamic acid family, serves as a powerful tool for mechanistic investigations, primarily through its inhibition of zinc-dependent histone deacetylases (HDACs). taylorandfrancis.comjournalagent.comfrontiersin.org HDACs are critical enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins, thereby regulating gene expression and a multitude of cellular processes. frontiersin.orgnih.gov

By using this compound and its derivatives as inhibitors, researchers can dissect the complex roles of HDACs in cellular pathways. For example, inhibiting HDAC activity with these compounds leads to the hyperacetylation of histones, which alters chromatin structure and influences gene transcription. nih.gov This allows for the study of how epigenetic modifications impact cell cycle progression, differentiation, and apoptosis. frontiersin.org

Furthermore, the study of HDAC inhibitors has revealed their impact on non-histone proteins, expanding the understanding of HDAC function beyond chromatin remodeling. arxiv.org For instance, the inhibition of HDAC6, a class IIb HDAC, affects the acetylation status of proteins like HSP90, which in turn influences the stability of numerous client proteins involved in cancer signaling pathways. arxiv.org The use of hydroxamic acid-based inhibitors in such studies has been crucial for elucidating these non-epigenetic regulatory mechanisms. arxiv.org The ability of these compounds to chelate the zinc ion in the active site of HDACs is a key aspect of their mechanism of action and a focal point of chemical biology studies. researchgate.netfrontiersin.org

A summary of HDAC classes and their characteristics, which are the primary targets of this compound and related inhibitors, is provided in the table below.

HDAC ClassMembersCellular LocationCofactorGeneral Function
Class IHDAC1, HDAC2, HDAC3, HDAC8Primarily nucleusZn2+Transcriptional repression, cell cycle control
Class IIaHDAC4, HDAC5, HDAC7, HDAC9Shuttle between nucleus and cytoplasmZn2+Tissue-specific gene expression, cell differentiation
Class IIbHDAC6, HDAC10Primarily cytoplasmZn2+Regulation of protein stability (e.g., HSP90), cytoskeletal dynamics
Class IVHDAC11Nucleus and cytoplasmZn2+Regulation of immune responses, DNA replication

This table provides a general overview of the zinc-dependent HDAC classes that are targets for hydroxamic acid-based inhibitors. Class III HDACs (Sirtuins) are NAD+-dependent and are not typically targeted by these inhibitors. frontiersin.orgnih.gov

Application in Multitargeted Therapeutic Agent Design and Development

The multifactorial nature of complex diseases like cancer has spurred the development of multitargeted therapeutic agents, which are designed to modulate multiple biological targets simultaneously. journalagent.comopenreview.net This approach can offer improved efficacy and a better resistance profile compared to single-target drugs. journalagent.comsci-hub.se The this compound scaffold, with its established HDAC-inhibiting properties, has been a valuable component in the design of such multitargeted compounds. researchgate.net

A prominent strategy in this area is the creation of hybrid molecules that combine the pharmacophore of an HDAC inhibitor with that of another anticancer agent. journalagent.com For example, researchers have designed and synthesized dual inhibitors that target both HDACs and other key proteins in cancer signaling pathways, such as BRAF kinase or Janus kinases (JAKs). taylorandfrancis.comnih.govmdpi.com In these designs, the hydroxamic acid moiety, exemplified by the N-hydroxyalkanamide structure, serves as the zinc-binding group for HDAC inhibition, while another part of the molecule is designed to interact with the second target. nih.gov

One study detailed the development of dual BRAF/HDAC inhibitors by tethering a hydroxamic acid pharmacophore to a known BRAF inhibitor scaffold. taylorandfrancis.comnih.gov The resulting hybrid compounds demonstrated potent inhibition of both BRAFV600E and HDAC enzymes, and effectively suppressed the proliferation of colorectal cancer cells. nih.govnih.gov This approach highlights the versatility of the N-hydroxyalkanamide structure in creating novel therapeutic agents with dual mechanisms of action. The design of such molecules often involves optimizing the linker length and the chemical nature of the different components to achieve the desired activity at both targets. nih.gov

The rationale for combining HDAC inhibition with other anticancer strategies is based on the potential for synergistic effects. HDAC inhibitors can alter the expression of genes involved in drug resistance and apoptosis, potentially sensitizing cancer cells to the effects of other therapeutic agents. acs.org

Dual-Target Inhibitor ConceptTarget 1Target 2Rationale for Combination
BRAF/HDAC InhibitorsBRAF KinaseHistone Deacetylases (HDACs)Overcome resistance to BRAF inhibitors in melanoma and colorectal cancer. taylorandfrancis.comnih.gov
JAK/HDAC InhibitorsJanus Kinases (JAKs)Histone Deacetylases (HDACs)Target distinct but relevant pathways in cellular proliferation and inflammation, with potential applications in cancers and graft-versus-host disease. mdpi.com

Methodologies for Extraction and Isolation in Natural Product Research

While this compound is synthetically accessible, the discovery of a related structure in the cyanobacterium Synechococcus sp. highlights the relevance of natural product extraction and isolation methodologies. mdpi.com The extraction of lipophilic or amphiphilic compounds from cyanobacteria presents specific challenges and requires tailored approaches.

Commonly, the initial step involves the harvesting of the cyanobacterial biomass, which may be followed by a drying process such as lyophilization. To extract lipophilic compounds, nonpolar or semi-polar organic solvents are typically employed. mdpi.com A classical method is Soxhlet extraction, which uses a continuous reflux of a solvent like hexane (B92381) or diethyl ether to extract lipids and other nonpolar metabolites. nih.gov However, this method can be time-consuming and may degrade thermolabile compounds.

More modern techniques are often preferred for their efficiency and milder conditions. Supercritical fluid extraction (SFE) with carbon dioxide (CO2) is a "green" alternative that can be highly effective for extracting lipophilic compounds. nih.gov By modifying the temperature and pressure, the solvating power of supercritical CO2 can be tuned to selectively extract different classes of molecules. The addition of a co-solvent, such as ethanol, can further enhance the extraction of more polar lipids. nih.gov

Another approach is pressurized liquid extraction (PLE), which uses solvents at elevated temperatures and pressures to increase extraction efficiency. This can be followed by further fractionation using chromatographic techniques. For the isolation and purification of specific compounds from a complex extract, various forms of chromatography are employed, including column chromatography, medium-pressure liquid chromatography (MPLC), and high-performance liquid chromatography (HPLC). researchgate.net

For compounds that are difficult to obtain in sufficient quantities from natural sources, chemical synthesis provides an alternative route. The synthesis of N-hydroxyalkanamides can be achieved through a single-step reaction procedure, making them accessible for research purposes. nih.gov A general synthetic approach involves the reaction of an appropriate acid chloride or anhydride (B1165640) with a hydroxylamine (B1172632) derivative.

Extraction/Synthesis TechniquePrincipleApplication in Relation to this compound
Supercritical Fluid Extraction (SFE)Uses supercritical CO2 as a tunable solvent.Extraction of lipophilic compounds from cyanobacteria with minimal use of organic solvents. nih.gov
Pressurized Liquid Extraction (PLE)Employs solvents at high temperature and pressure.Efficient extraction of a broad range of metabolites, including those with intermediate polarity.
Chromatographic PurificationSeparation based on differential partitioning between a stationary and mobile phase.Isolation of individual compounds like this compound from a complex natural extract. researchgate.net
Chemical SynthesisCreation of the molecule from simpler starting materials.Provides a reliable source of the compound for research when natural isolation is not feasible. nih.gov

Q & A

Q. What are the recommended methods for synthesizing 2-Hydroxyoctanamide, and how can researchers optimize reaction conditions to improve yield?

Methodological Answer:

  • Synthesis Routes : Begin with esterification or amidation of 2-hydroxyoctanoic acid. For example, coupling with ammonia or amines under reflux conditions using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous solvents like THF or DCM .
  • Optimization : Use Design of Experiments (DoE) to test variables (temperature, molar ratios, catalyst concentration). Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, gradient elution) and validate purity via melting point analysis and NMR spectroscopy .

Q. How should researchers characterize the purity and structural identity of this compound using spectroscopic techniques?

Methodological Answer:

  • Spectroscopic Characterization :
    • NMR : Record 1H^1H- and 13C^{13}C-NMR in deuterated solvents (e.g., CDCl3_3 or DMSO-d6_6). Compare chemical shifts with predicted values from computational tools (e.g., ChemDraw) or reference databases like NIST Chemistry WebBook .
    • FTIR : Confirm hydroxyl (3200–3600 cm1^{-1}) and amide (1650–1700 cm1^{-1}) functional groups.
    • Mass Spectrometry : Use ESI-MS or GC-MS to verify molecular ion peaks ([M+H]+^+ or [M–H]^-) .
  • Purity Assessment : Perform HPLC with UV detection (λ = 210–254 nm) and report retention times relative to standards .

Q. What safety protocols and personal protective equipment (PPE) are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (N95 masks) in poorly ventilated areas .
  • Environmental Controls : Avoid discharge into drains; use closed systems for waste collection. Store in airtight containers away from oxidizers .
  • First Aid : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse for 15 minutes and consult a physician .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, logP) of this compound across different studies?

Methodological Answer:

  • Data Cross-Validation : Compare experimental values (e.g., logP from shake-flask method vs. HPLC-derived values) with computational predictions (e.g., ACD/Labs or EPI Suite). Use standardized buffers and temperatures for solubility studies .
  • Contradiction Analysis : Apply iterative hypothesis testing. For example, if logP varies, re-measure under controlled humidity or assess impurities via LC-MS .

Q. What advanced computational or experimental strategies can elucidate the hydrogen-bonding interactions of this compound in solution or solid states?

Methodological Answer:

  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: ethanol/water mixtures). Analyze hydrogen-bonding networks using Mercury software .
  • Molecular Dynamics (MD) Simulations : Model solvation effects in explicit water using AMBER or GROMACS. Validate with experimental NMR NOE data .

Q. How should researchers design in vitro or in vivo studies to investigate the biological activity of this compound while controlling for potential confounding variables?

Methodological Answer:

  • Experimental Design :
    • In Vitro : Use dose-response assays (e.g., IC50_{50} determination) with positive/negative controls. Normalize cell viability data to untreated groups .
    • In Vivo : Apply randomized block designs to account for inter-subject variability. Use pharmacokinetic models to adjust dosing regimens .
  • Statistical Rigor : Report p-values with confidence intervals (95% CI) and use ANOVA for multi-group comparisons .

Q. What methodologies are recommended for conducting a systematic review of this compound's applications in organic chemistry or medicinal research?

Methodological Answer:

  • Literature Search Strategy :
    • Databases : Use SciFinder, Reaxys, and PubMed with keywords ("this compound" AND "synthesis," "biological activity"). Apply filters for publication date (last 10 years) and peer-reviewed status .
    • Data Extraction : Create a matrix to catalog synthesis routes, biological targets, and assay outcomes. Use PRISMA guidelines for transparency .
  • Critical Appraisal : Assess study quality via QUADAS-2 for in vitro studies or SYRCLE for in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.